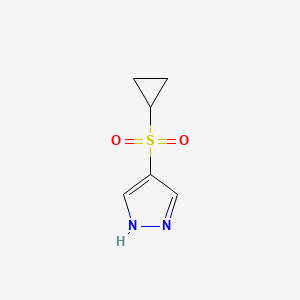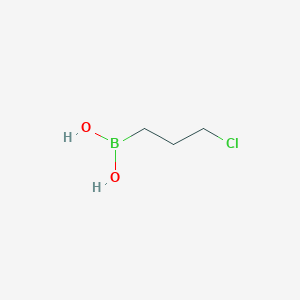![molecular formula C10H16F2N2O2 B15298130 tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2913177-38-3](/img/structure/B15298130.png)
tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate: is a chemical compound with the molecular formula C11H19F2N2O2. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique rigidity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This is achieved through a series of cycloaddition reactions.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.
Addition of the difluoro groups: Fluorination is carried out using reagents like diethylaminosulfur trifluoride (DAST).
Carbamate formation: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones, while reduction could produce amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying steric effects and molecular rigidity .
Biology
In biological research, this compound is explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its rigid structure can help in designing drugs with specific target interactions .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity .
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high stability and rigidity .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core allows for precise spatial orientation, which can enhance binding interactions with enzymes or receptors. The difluoro groups may also play a role in modulating the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: Similar structure but lacks the difluoro groups.
tert-butyl N-{3-amino-2,2-difluorocyclohexyl}carbamate: Similar functional groups but different core structure.
Uniqueness
The presence of the difluoro groups in tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate makes it unique compared to its analogs. These groups can significantly alter the compound’s electronic properties, potentially enhancing its reactivity and binding interactions .
Propiedades
Número CAS |
2913177-38-3 |
|---|---|
Fórmula molecular |
C10H16F2N2O2 |
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
tert-butyl N-(3-amino-2,2-difluoro-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C10H16F2N2O2/c1-7(2,3)16-6(15)14-9-4-8(13,5-9)10(9,11)12/h4-5,13H2,1-3H3,(H,14,15) |
Clave InChI |
OXLHPQZPNXGFNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
amine hydrochloride](/img/structure/B15298059.png)

![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)
![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)




![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)

